molecular formula C11H6Cl2KNO3 B12709240 Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 83817-48-5

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B12709240
CAS No.: 83817-48-5
M. Wt: 310.17 g/mol
InChI Key: GGEWUHWWTYFCLC-UHFFFAOYSA-M
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Description

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a potassium ion bonded to a carboxylate group, which is further connected to a 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety. The presence of the dichlorophenyl group and the isoxazole ring contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2,6-dichlorophenylacetic acid with appropriate reagents to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, fluorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.

Scientific Research Applications

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of the dichlorophenyl group and the isoxazole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

83817-48-5

Molecular Formula

C11H6Cl2KNO3

Molecular Weight

310.17 g/mol

IUPAC Name

potassium;3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1

InChI Key

GGEWUHWWTYFCLC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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